Ralgro

Overview

Description

Ralgro is a commercial name for a compound known as zeranol. Zeranol is a non-steroidal anabolic agent used primarily in the livestock industry to promote growth in cattle. It is known for its ability to increase the rate of weight gain and improve feed efficiency in weaned beef calves, growing beef cattle, feedlot steers, and feedlot heifers .

Mechanism of Action

Target of Action

Ralgro, also known as zeranol, is a non-sex-specific anabolic agent . It is primarily used in beef cattle to increase the rate of weight gain and improve feed efficiency . The primary targets of this compound are the growth mechanisms in cattle, which it stimulates to produce increased amounts of the natural substances that regulate and promote growth .

Mode of Action

This compound works by interacting with these growth mechanisms, enhancing the animal’s natural growth processes . This interaction results in an increased rate of weight gain and improved feed efficiency in weaned beef calves, growing beef cattle, feedlot steers, and feedlot heifers .

Biochemical Pathways

It is known that the compound works by stimulating the animal’s natural growth mechanisms . This stimulation leads to increased production of substances that regulate and promote growth, resulting in faster and more efficient weight gain .

Pharmacokinetics

Each this compound implant provides 36 mg of zeranol, delivered as three 12-mg pellets . The dosage is the same for heifers, steers, and calves, and replacement heifers . This compound reaches effective levels within the first day of administration

Result of Action

The primary result of this compound’s action is an increased rate of weight gain and improved feed efficiency in cattle . A 23-trial summary showed an average 23-lb. weaning weight advantage (over 163 days) in calves implanted with this compound over non-implanted controls .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is stable when stored between 2° and 25° C (36° and 77°F) . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Zeranol is synthesized through a series of chemical reactions starting from naturally occurring resorcylic acid lactones. The synthetic route involves several steps, including esterification, reduction, and cyclization reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In industrial settings, the production of zeranol involves large-scale chemical synthesis using batch or continuous processes. The raw materials are subjected to controlled reaction conditions in reactors, followed by purification steps such as crystallization and filtration to obtain the final product in the desired form, typically as pellets for implantation .

Chemical Reactions Analysis

Types of Reactions

Zeranol undergoes various chemical reactions, including:

Oxidation: Zeranol can be oxidized to form different metabolites.

Reduction: Reduction reactions can modify the functional groups in zeranol.

Substitution: Zeranol can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, with specific temperatures, solvents, and catalysts being employed.

Major Products

The major products formed from these reactions include various metabolites of zeranol, which can have different biological activities and properties.

Scientific Research Applications

Zeranol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study anabolic agents and their chemical properties.

Biology: Investigated for its effects on cellular growth and metabolism.

Medicine: Studied for potential therapeutic applications, including its effects on bone density and muscle growth.

Industry: Widely used in the livestock industry to enhance growth rates and feed efficiency in cattle

Comparison with Similar Compounds

Similar Compounds

Estradiol: A natural estrogen used in various growth-promoting implants.

Trenbolone acetate: A synthetic anabolic steroid used in cattle implants.

Progesterone: Another hormone used in combination with estrogenic compounds for growth promotion.

Uniqueness of Zeranol

Zeranol is unique due to its non-steroidal nature, which reduces the risk of adverse effects associated with steroidal anabolic agents. It is also versatile, being effective in both male and female cattle, and does not adversely affect reproduction in heifers .

Biological Activity

Ralgro, a trade name for zeranol, is a semi-synthetic estrogenic compound primarily used as an anabolic growth promoter in livestock, particularly in beef cattle. Its biological activity is characterized by its potent estrogen-like effects, which lead to enhanced growth performance and feed efficiency. This article delves into the biological activity of this compound, supported by case studies and research findings.

Overview of this compound

- Chemical Composition : Zeranol is derived from zearalenone, a mycotoxin produced by certain fungi. It exhibits estrogenic properties that promote growth in animals.

- Approval and Usage : this compound was approved by the U.S. FDA over 40 years ago and is widely used in the beef industry, with a significant market share among growth-promoting agents.

This compound acts by mimicking estrogen in the body, which influences various physiological processes including:

- Increased Protein Synthesis : Enhances muscle growth and feed conversion efficiency.

- Altered Hormonal Profiles : Modifies levels of growth factors and hormones that regulate metabolism and growth.

Growth Promotion

Research indicates that this compound significantly improves weight gain and feed efficiency in cattle. For instance, a study showed that lambs implanted with 12 mg of zeranol exhibited an increase in average daily gain (ADG) compared to controls:

| Parameter | Control (CON) | Implanted (IMP) | p-Value |

|---|---|---|---|

| Final Body Weight (kg) | 72.62 | 74.75 | 0.01 |

| Average Daily Gain (kg) | 0.181 | 0.227 | 0.01 |

| Dry Matter Intake (kg) | 1.74 | 1.62 | 0.18 |

This data suggests that this compound enhances nutrient utilization, leading to better growth outcomes in livestock .

Estrogenic Activity

Zeranol's ability to mimic estrogen has been studied extensively:

- Cell Proliferation : Serum derived from zeranol-implanted rats significantly stimulated the proliferation of MCF-7 breast cancer cells, indicating potential mitogenic activity associated with zeranol .

Case Studies

- Study on Heifers : A study involving heifers implanted with zeranol demonstrated that serum collected one month post-implantation exhibited enhanced mitogenic activity on human breast epithelial cells compared to control sera . This highlights the compound's potential influence on cell growth dynamics.

- Impact on Carcass Quality : Research has shown that this compound not only improves weight gain but also affects carcass traits positively, enhancing meat quality metrics such as fat-to-muscle ratio .

Safety and Regulatory Status

Despite its effectiveness, the use of this compound has been controversial due to concerns regarding its estrogenic effects:

Properties

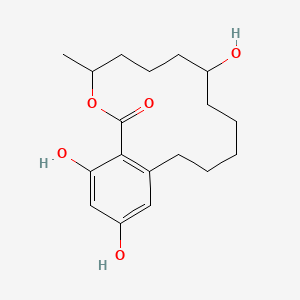

IUPAC Name |

8,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h10-12,14,19-21H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTTZBARDOXEAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(CCCCCC2=C(C(=CC(=C2)O)O)C(=O)O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70860370 | |

| Record name | 7,14,16-Trihydroxy-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Zeranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

55331-29-8, 26538-44-3 | |

| Record name | 1H-2-Benzoxacyclotetradecin-1-one, 3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055331298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7,14,16-Trihydroxy-3-methyl-3,4,5,6,7,8,9,10,11,12-decahydro-1H-2-benzoxacyclotetradecin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70860370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zeranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182 - 184 °C | |

| Record name | Zeranol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032702 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does zeranol exert its anabolic effects in cattle?

A1: Zeranol is a non-steroidal compound with estrogenic activity. [] It mimics the action of naturally occurring estrogens by binding to estrogen receptors in various tissues, including skeletal muscle, adipose tissue, and the liver. [, , ] This binding triggers a cascade of events, leading to increased protein synthesis, reduced protein breakdown, and altered lipid metabolism, ultimately promoting muscle growth and improving feed efficiency. [, , ]

Q2: Does zeranol affect the growth of different muscle types in cattle?

A2: Research suggests that zeranol's effects might vary across different muscle types. A study on Charolais steers found that zeranol (Ralgro) implantation led to a higher percentage of fast-twitch glycolytic fibers in the longissimus dorsi muscle compared to control or steers implanted with estradiol benzoate and progesterone (Synovex-S). [] This specific muscle fiber type is associated with greater growth potential, potentially contributing to the observed increase in muscle mass.

Q3: Does the age at which zeranol is administered impact its effectiveness?

A3: Studies indicate that implanting zeranol at different ages can lead to varying responses. For instance, while zeranol administration at birth increased weaning weight in heifers, it also led to lower first-service conception rates compared to heifers implanted later or not implanted at all. [, ] This suggests a potential trade-off between growth enhancement and reproductive performance when zeranol is administered early in life.

Q4: Are there differences in how zeranol affects steers and heifers?

A5: Yes, the response to zeranol can differ between steers and heifers. For example, in one study, heifers implanted with zeranol and estradiol benzoate plus trenbolone acetate (Synovex-Plus) showed increased expression of lipogenic genes in subcutaneous adipose tissue compared to steers receiving the same treatment. [] This suggests potential sex-specific differences in how zeranol influences fat metabolism.

Q5: What is the molecular formula and weight of zeranol?

A6: The molecular formula of zeranol is C18H26O5, and its molecular weight is 322.4 g/mol. [, ]

Q6: Is there spectroscopic data available for zeranol?

A7: While the provided research does not delve into detailed spectroscopic analysis of zeranol, techniques like radioimmunoassay have been employed to quantify zeranol concentrations in various tissues. [] Further research exploring spectroscopic properties could provide valuable insights into its structural characteristics and interactions.

Q7: How stable is zeranol under various environmental conditions?

A8: Information on zeranol's environmental stability, degradation pathways, and potential ecotoxicological effects is limited in the provided research. [] Further investigation into these aspects is crucial for assessing the environmental impact of zeranol use in livestock production.

Q8: What analytical methods are used to determine zeranol residues in animal tissues?

A9: Radioimmunoassay, utilizing monoclonal antibodies specific to zeranol derivatives, has been a primary method for quantifying zeranol residues in edible tissues. [] This highly sensitive technique allows for the detection of trace amounts of the compound, ensuring food safety and regulatory compliance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.